Cas no 1344324-95-3 (2-(azetidin-3-yl)-N,N-dimethylacetamide)
2-(azetidin-3-yl)-N,N-dimethylacetamide Chemical and Physical Properties
Names and Identifiers
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- A1-12246
- 1344324-95-3
- 2-(azetidin-3-yl)-N,N-dimethylacetamide
- AKOS013941993
- SCHEMBL18505910
- EN300-2973690
-
- MDL: MFCD20371116
- Inchi: 1S/C7H14N2O/c1-9(2)7(10)3-6-4-8-5-6/h6,8H,3-5H2,1-2H3
- InChI Key: OFYOMMUXLFYZTA-UHFFFAOYSA-N
- SMILES: O=C(CC1CNC1)N(C)C
Computed Properties
- Exact Mass: 142.110613074g/mol
- Monoisotopic Mass: 142.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 32.3Ų
2-(azetidin-3-yl)-N,N-dimethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2973690-1g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 1g |
$628.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-5g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 5g |
$1821.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-10g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 10g |
$2701.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-0.05g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 0.05g |
$528.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-0.1g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 0.1g |
$553.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-0.25g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 0.25g |
$579.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-0.5g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 0.5g |
$603.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-1.0g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 1g |
$699.0 | 2023-06-03 | ||
| Enamine | EN300-2973690-2.5g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 2.5g |
$1230.0 | 2023-09-06 | ||
| Enamine | EN300-2973690-5.0g |
2-(azetidin-3-yl)-N,N-dimethylacetamide |
1344324-95-3 | 5g |
$2028.0 | 2023-06-03 |
2-(azetidin-3-yl)-N,N-dimethylacetamide Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(azetidin-3-yl)-N,N-dimethylacetamide
Comprehensive Overview of 2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS No. 1344324-95-3)
2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS No. 1344324-95-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines an azetidine ring with a dimethylacetamide moiety, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a bioactive scaffold or protease inhibitor, aligning with current trends in targeted therapy development.
In recent years, the demand for small-molecule modulators and heterocyclic building blocks like 2-(Azetidin-3-yl)-N,N-dimethylacetamide has surged, driven by advances in cancer immunotherapy and neurodegenerative disease research. The compound's polar solubility and hydrogen-bonding capacity make it suitable for optimizing drug pharmacokinetics, a hot topic in AI-driven drug design platforms. Computational studies suggest its utility in fragment-based drug discovery, addressing frequent queries about "how to improve drug-like properties of lead compounds."
Synthetic routes to CAS 1344324-95-3 often involve ring-opening reactions or amide coupling strategies, with researchers exploring green chemistry alternatives to reduce environmental impact—a concern frequently raised in pharmaceutical sustainability discussions. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques commonly searched by quality control professionals. The compound's logP value and metabolic stability data are actively curated in cheminformatics databases, reflecting industry needs for ADME prediction tools.
Beyond therapeutic applications, 2-(Azetidin-3-yl)-N,N-dimethylacetamide serves as a model compound for studying conformational restriction effects—a key concept in medicinal chemistry education. Its azetidine core mimics natural alkaloids, connecting to popular searches about "bioinspired synthetic strategies." Patent analyses reveal growing interest in derivatives for GPCR-targeted drugs, coinciding with the rise of precision medicine initiatives. Storage recommendations emphasize protection from hydrolysis, a practical consideration often overlooked in laboratory protocols.
Ongoing research explores the compound's potential in covalent inhibitor design, leveraging its electrophilic reactivity—a trending approach in kinase drug development. Comparative studies with pyrrolidine analogs address frequent queries about "ring size effects on potency." As the pharmaceutical industry shifts toward continuous manufacturing, process optimization for CAS 1344324-95-3 synthesis remains a dynamic area, with publications highlighting flow chemistry adaptations.
Safety evaluations indicate standard handling precautions for laboratory chemicals, though its classification falls outside hazardous categories. The compound's chiral center prompts investigations into enantioselective synthesis methods, reflecting broader industry focus on stereochemical purity. Regulatory databases show no restrictions, making it accessible for academic research and commercial applications alike. Recent conference presentations highlight its use in developing allosteric modulators, answering growing interest in "non-orthosteric drug targeting."
In material science, derivatives of 2-(Azetidin-3-yl)-N,N-dimethylacetamide demonstrate unexpected utility in polymeric coatings, connecting to searches about "multifunctional biomaterials." Thermogravimetric analyses reveal stability up to 150°C, relevant for formulation scientists exploring solid dispersion techniques. The compound's crystallinity patterns are documented in Cambridge Structural Database entries, supporting structure-activity relationship studies that dominate current literature.
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